DHMEQ (racemate)
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Overview
Description
Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic compound known for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It is being developed as an anti-inflammatory and anticancer agent. The racemate form of DHMEQ contains equal amounts of two enantiomers, which are mirror images of each other. This compound has shown significant potential in various scientific research applications due to its ability to modulate key biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DHMEQ involves a chemoenzymatic approach. One of the key steps includes the use of Burkholderia cepacia lipase-catalyzed hydrolysis. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-Epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This is followed by lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give the desired enantiomer in an enantiomerically pure state. Several chemical transformation steps from the enzyme reaction product yield DHMEQ without any loss of stereochemical purity .
Industrial Production Methods
Industrial production methods for DHMEQ are not extensively documented in the literature. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring the production of high-purity DHMEQ.
Chemical Reactions Analysis
Types of Reactions
DHMEQ undergoes various chemical reactions, including:
Oxidation: DHMEQ can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in DHMEQ.
Substitution: Substitution reactions can occur at various positions on the DHMEQ molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
DHMEQ has a wide range of scientific research applications, including:
Mechanism of Action
DHMEQ exerts its effects by directly binding to and inactivating components of NF-κB. NF-κB is a transcription factor that promotes the expression of many inflammatory mediators. By inhibiting NF-κB, DHMEQ reduces the expression of these mediators, thereby exerting anti-inflammatory and anticancer effects. The compound has been shown to inhibit both the early and late phases of cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
Epoxyquinomicin C: The natural product from which DHMEQ was derived.
(-)-DHMEQ: The enantiomerically pure form of DHMEQ, which is more potent and less toxic than the racemate.
Uniqueness
DHMEQ is unique due to its potent inhibitory effects on NF-κB and its ability to modulate key biological pathways. Unlike some other NF-κB inhibitors, DHMEQ has shown efficacy in various in vivo models without significant toxicity, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-hydroxy-N-[(1R,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10?,11-,12-/m1/s1 |
InChI Key |
IUOMATKBBPCLFR-PQDIPPBSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@@H](C2O)O3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Origin of Product |
United States |
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